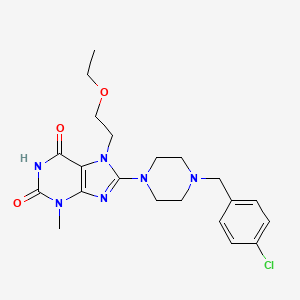![molecular formula C21H26N2O2 B6419721 1-{1-[4-(4-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol CAS No. 876901-31-4](/img/structure/B6419721.png)
1-{1-[4-(4-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-[4-(4-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol is a complex organic compound that features a benzodiazole ring, a phenoxy group, and a propanol moiety
Preparation Methods
The synthesis of 1-{1-[4-(4-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzodiazole Ring: This can be achieved through the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative.
Attachment of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction using 4-methylphenol and an appropriate leaving group.
Formation of the Butyl Linker: The butyl chain can be introduced through alkylation reactions.
Attachment of the Propanol Group:
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-{1-[4-(4-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The propanol group can be oxidized to form a ketone or aldehyde.
Reduction: The benzodiazole ring can be reduced under specific conditions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{1-[4-(4-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe due to its structural features.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-{1-[4-(4-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol involves its interaction with specific molecular targets. The benzodiazole ring may interact with enzymes or receptors, modulating their activity. The phenoxy group can enhance the compound’s binding affinity, while the propanol group may influence its solubility and bioavailability. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-{1-[4-(4-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol can be compared with other compounds that have similar structural features:
1-{1-[4-(4-chlorophenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol: This compound has a chlorophenoxy group instead of a methylphenoxy group, which may alter its reactivity and applications.
1-{1-[4-(4-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol: The presence of a methoxy group can influence the compound’s electronic properties and interactions.
1-{1-[4-(4-nitrophenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol:
Each of these similar compounds has unique properties that make them suitable for different applications, highlighting the versatility of the benzodiazole scaffold.
Properties
IUPAC Name |
1-[1-[4-(4-methylphenoxy)butyl]benzimidazol-2-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-3-20(24)21-22-18-8-4-5-9-19(18)23(21)14-6-7-15-25-17-12-10-16(2)11-13-17/h4-5,8-13,20,24H,3,6-7,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIGLWKPJJRQJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2N1CCCCOC3=CC=C(C=C3)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-fluoro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide](/img/structure/B6419642.png)
![N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}thiophene-2-carboxamide](/img/structure/B6419649.png)
![2,3,4-trimethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide](/img/structure/B6419653.png)
![N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-3-phenylpropanamide](/img/structure/B6419658.png)
![N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide](/img/structure/B6419661.png)
![9-[(2-chlorophenyl)methyl]-5-methyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6419669.png)
![5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B6419677.png)
![2-{3-methyl-2,6-dioxo-8-[(4-sulfamoylphenyl)amino]-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid](/img/structure/B6419680.png)
![9-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6419688.png)
![9-[(2-chlorophenyl)methyl]-5-methyl-3-phenyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6419695.png)
![8-[3-(2-ethoxyethoxy)phenyl]-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]pu rine-2,4-dione](/img/structure/B6419703.png)
![2-Thiophenesulfonamide, N-[2-(4-fluorophenoxy)ethyl]-5-methyl-](/img/structure/B6419708.png)

![2,2,2-trichloro-1-[4-(2,2,2-trichloroethanimidoyl)piperazin-1-yl]ethan-1-imine](/img/structure/B6419741.png)
